(S)-Ethyl 2-(tosyloxy)propanoate
Overview
Description
(S)-Ethyl 2-(tosyloxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tosyloxy group attached to the second carbon of the propanoate moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Scientific Research Applications
(S)-Ethyl 2-(tosyloxy)propanoate has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Ethyl 2-(tosyloxy)propanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst, followed by the tosylation of the resulting (S)-ethyl 2-hydroxypropanoate using p-toluenesulfonyl chloride (tosyl chloride) and a base such as pyridine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale esterification and tosylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-(tosyloxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Major Products Formed
Substitution: Depending on the nucleophile, products such as (S)-ethyl 2-azidopropanoate or (S)-ethyl 2-cyanopropanoate can be formed.
Reduction: The reduction of this compound yields (S)-2-(tosyloxy)propanol.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(tosyloxy)propanoate primarily involves its reactivity as an electrophile. The tosylate group is a good leaving group, facilitating nucleophilic attack at the carbon center. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce different functional groups .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-(tosyloxy)propanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
(S)-Ethyl 2-(bromo)propanoate: Similar but with a bromo group instead of a tosyloxy group.
Uniqueness
(S)-Ethyl 2-(tosyloxy)propanoate is unique due to its combination of a chiral center and a tosylate leaving group, making it highly versatile in asymmetric synthesis and functional group transformations .
Properties
IUPAC Name |
ethyl (2S)-2-(4-methylphenyl)sulfonyloxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMUZGICZJWKN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211338 | |
Record name | Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57057-80-4 | |
Record name | Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57057-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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